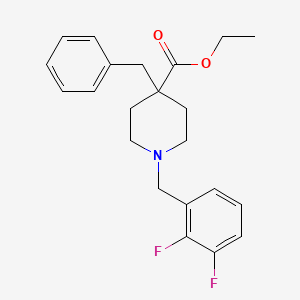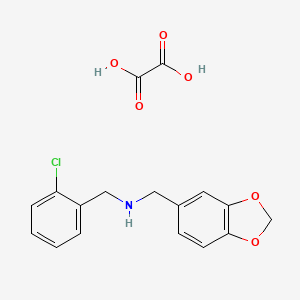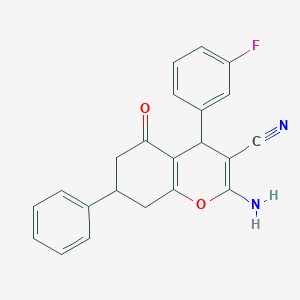![molecular formula C26H24ClN3O5 B5044042 2-[[3-[(3-Chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid](/img/structure/B5044042.png)
2-[[3-[(3-Chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-[(3-Chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a chlorinated aromatic ring, a morpholine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[(3-Chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorinated Aromatic Intermediate: The starting material, 3-chloro-4-methylphenylamine, undergoes a reaction with phosgene to form the corresponding isocyanate.
Coupling with Morpholine: The isocyanate intermediate is then reacted with morpholine to form the urea derivative.
Formation of the Benzoic Acid Derivative: The urea derivative is further reacted with 2-aminobenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[[3-[(3-Chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-[[3-[(3-Chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[[3-[(3-Chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Tolfenamic Acid: A structurally related compound with anti-inflammatory properties.
N-(3-Chloro-4-methylphenyl)anthranilic Acid: Another similar compound with potential biological activities.
Uniqueness
2-[[3-[(3-Chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and benzoic acid moiety differentiate it from other similar compounds, potentially leading to unique applications and effects.
Properties
IUPAC Name |
2-[[3-[(3-chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O5/c1-16-6-7-18(15-22(16)27)29-25(32)21-14-17(8-9-23(21)30-10-12-35-13-11-30)28-24(31)19-4-2-3-5-20(19)26(33)34/h2-9,14-15H,10-13H2,1H3,(H,28,31)(H,29,32)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTQCPMQEVVALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5043962.png)
![(2E)-6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazinan-4-one](/img/structure/B5043966.png)
![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B5043974.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5043982.png)

![2-[Bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol](/img/structure/B5044003.png)


![N-{5-[(2-chloro-6-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B5044012.png)
![2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B5044026.png)
![2-chloro-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5044049.png)
![(E)-N-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)oxan-4-yl]methyl]-3-phenylprop-2-enamide](/img/structure/B5044062.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B5044070.png)
![1-[(4-bromophenyl)sulfonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B5044086.png)
